D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt
Brand Name: Vulcanchem
CAS No.: 106032-59-1
VCID: VC0011822
InChI: InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14)/t;1?,2-,3+,4-,5-,6?/m.1/s1
SMILES: C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O
Molecular Formula: C12H26NO9P
Molecular Weight: 359.31

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt

CAS No.: 106032-59-1

Cat. No.: VC0011822

Molecular Formula: C12H26NO9P

Molecular Weight: 359.31

* For research use only. Not for human or veterinary use.

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt - 106032-59-1

Specification

CAS No. 106032-59-1
Molecular Formula C12H26NO9P
Molecular Weight 359.31
IUPAC Name cyclohexanamine;[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate
Standard InChI InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14)/t;1?,2-,3+,4-,5-,6?/m.1/s1
SMILES C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Introduction

Chemical Structure and Properties

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt (CAS: 106032-59-1) is a salt formed from D-myo-inositol 1-monophosphate and cyclohexylamine. It has the molecular formula C₆H₁₃O₉P·2C₆H₁₃N with a molecular weight of 458.48 g/mol . The compound consists of a D-myo-inositol ring with a phosphate group at the 1-position, and two cyclohexylamine molecules serving as counterions.

The compound typically appears as a white to off-white solid or lyophilized powder and is soluble in water, which is a common characteristic of many inositol derivatives . The presence of cyclohexylamine enhances its solubility and stability in biological systems . The chemical structure features a six-carbon ring (cyclohexane) with hydroxyl groups and a phosphate group, maintaining the specific stereochemistry of D-myo-inositol.

Table 1: Chemical and Physical Properties of D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt

PropertyValueReference
CAS Number106032-59-1
Molecular FormulaC₆H₁₃O₉P·2C₆H₁₃N
Molecular Weight458.48 g/mol
Physical AppearanceWhite to off-white solid
SolubilitySoluble in water
Purity (Commercial)≥92-95%
Storage Recommendation-20°C
InChI KeyCIDVDWGHBSYGCB-MDRKMWFQSA-N

Biological Function and Importance

D-myo-Inositol 1-monophosphate is known for its involvement in the phosphoinositide signaling pathway, which is crucial for numerous cellular processes . It functions as an intermediate in cellular signaling cascades and plays a role in metabolic regulation.

The compound is particularly significant in the inositol phosphate metabolic pathway. In this pathway, D-myo-inositol 1,4,5-trisphosphate (IP3) is metabolized through a series of dephosphorylation steps, eventually producing D-myo-inositol 1-monophosphate . This monophosphate is then further processed by inositol monophosphatase to form free inositol, completing the cycle.

Research has revealed that lithium chloride leads to D-myo-inositol 1-phosphate accumulation upon G protein-coupled receptor (GPCR) activation by inhibiting inositol monophosphatase, the final enzyme in the IP3 metabolic cascade . This property has been exploited to develop assays for measuring GPCR activation, as IP1 can serve as a surrogate marker for IP3 production .

Research Applications

Cell Signaling Studies

D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is widely used as a standard or substrate to investigate the enzymatic mechanisms of inositol phosphate pathways . It serves as a precursor to various inositol phosphates involved in signal transduction, including IP3, a well-known secondary messenger .

In research, it is applied to study the action of phosphatases and kinases that regulate inositol phosphate signaling . Its role as an intermediate in the dephosphorylation of IP3 to inositol helps uncover the complexities of cellular signaling cascades .

GPCR Activation Assays

One of the most significant applications of D-myo-inositol 1-monophosphate is in the development of novel assays for monitoring G protein-coupled receptor activation. Traditional methods for assessing phospholipase C beta (PLC-β)-coupled GPCR activities typically measure calcium triggered by IP3 or use cumbersome radioactive assays to measure inositol phosphate production .

A significant advancement has been the development of the IP-One assay, a homogeneous time-resolved fluorescence (HTRF) assay that uses D-myo-inositol 1-phosphate as a surrogate marker for IP3 . This approach correlates perfectly with existing methods and is easily adaptable to high-throughput screening, offering several advantages over traditional calcium assays, including the ability to measure inverse agonist activity and analyze PLC-β activity in non-transfected primary cultures .

Plant Biology Research

The compound has been utilized in plant biology studies, where inositol phosphates play roles in stress responses and phosphate storage . By studying D-myo-inositol 1-monophosphate metabolism, scientists can investigate the regulation of plant growth and development, along with the intricacies of signal transduction in response to biotic and abiotic stresses .

Synthesis Methods

The synthesis of D-myo-Inositol 1-monophosphate and its derivatives has been a focus of biochemical research for decades. Traditional approaches often required complex protection-deprotection chemistry to achieve regioselective phosphorylation.

Recent advances have led to the development of more efficient methods for cyclophosphorylation of inositol. For example, researchers have developed bis(dimethylamino)-phosphorodiamidate (BDMDAP) as an efficient reagent for regioselective one-step cyclophosphorylation of cis-diol containing polyhydroxy compounds, including myo-inositol . This method affords excellent yields without the need for protecting groups, representing a significant advancement in the synthesis of inositol phosphates .

The synthesis of D-myo-inositol 1-monophosphate bis(cyclohexylammonium) salt specifically often involves the phosphorylation of protected inositol derivatives followed by deprotection and salt formation with cyclohexylamine. This salt form enhances stability and solubility compared to the free acid form .

Chiral syntheses methods have also been developed for creating optically pure D-myo-inositol phosphates. These approaches often start with chiral precursors like D-chiro-inositol or D-pinitol, which are converted through multiple steps to produce the desired stereochemistry .

Analytical Methods and Characterization

Characterization of D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt typically involves various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, is commonly used to confirm the position of phosphorylation . High-performance liquid chromatography (HPLC) and mass spectrometry are also employed for purity assessment and structural confirmation.

For quantitative analysis of inositol monophosphates in biological samples, solid-phase extraction (SPE) is often used to remove overlapping compounds prior to chromatographic separation . The use of internal standards, such as α-D-glucose 1-phosphate disodium salt hydrate, can enhance the accuracy of quantification .

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